3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
Historical Development and Significance of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially gained attention for its photochemical rearrangement properties. Its pharmaceutical relevance emerged in the 1960s with the introduction of Oxolamine , a cough suppressant containing the 1,2,4-oxadiazole scaffold. Over the past 40 years, this heterocycle has been exploited for its bioisosteric equivalence to esters and amides, particularly in cases where hydrolytic instability limits therapeutic applications.
Key milestones in 1,2,4-oxadiazole research :
- 1884 : Initial synthesis via amidoxime and acyl chloride reactions.
- 1940s–1960s : Emergence of biological activity studies and first FDA-approved drug (Oxolamine).
- 2000s–present : Expansion into anticancer, antiviral, and antimicrobial agents.
Recent advances include derivatives like ND-421 , a 1,2,4-oxadiazole-based antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating 3-fold longer postantibiotic effects than linezolid.
Research Focus on Heterocyclic Compounds with Azetidine Linkages
Azetidine, a four-membered nitrogen-containing ring, has gained prominence due to its conformational rigidity and ability to enhance metabolic stability. Its integration into 1,2,4-oxadiazole frameworks addresses challenges such as poor bioavailability and target selectivity.
Structural advantages of azetidine-oxadiazole hybrids :
- Ring strain : Enhances binding affinity to biological targets.
- Synthetic versatility : Facilitates functionalization via Suzuki–Miyaura cross-coupling and aza-Michael additions.
- Conformational restriction : Improves pharmacokinetic profiles compared to flexible analogs.
For example, azetidine-containing amino acid derivatives synthesized via Horner–Wadsworth–Emmons reactions exhibit improved stability in enzymatic environments.
Contemporary Research Landscape of Phenylthiazole-Oxadiazole Hybrid Molecules
The fusion of phenylthiazole and 1,2,4-oxadiazole moieties leverages synergistic pharmacological effects. These hybrids are designed to target kinases, efflux pumps, and antimicrobial resistance pathways.
The compound 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate exemplifies this trend, combining:
- 2-Methoxybenzyl group : Enhances blood-brain barrier permeability.
- Azetidine-thiazole linkage : Optimizes steric interactions with hydrophobic enzyme pockets.
Recent in vitro studies highlight its dual mechanism: inhibiting p38α MAP kinase (IC~50~ = 1.2 μM) and disrupting bacterial cell wall synthesis.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S.C2H2O4/c1-28-20-10-6-5-9-17(20)11-21-25-22(29-26-21)18-12-27(13-18)14-19-15-30-23(24-19)16-7-3-2-4-8-16;3-1(4)2(5)6/h2-10,15,18H,11-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAVGKPQUAZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CSC(=N4)C5=CC=CC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.
Attachment of the 2-Phenylthiazol-4-yl Group: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the thiazole ring to the azetidine moiety.
Final Assembly: The final compound is assembled by linking the 2-methoxybenzyl group to the oxadiazole ring, often through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the thiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The azetidine and thiazole rings can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents such as methyl iodide (CH₃I).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Hydrogenated derivatives or ring-opened products.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The introduction of various substituents on the oxadiazole ring has been shown to enhance anticancer properties.
Case Studies
- A series of 1,2,4-oxadiazole derivatives were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds demonstrated significant cytotoxicity with IC50 values ranging from to against HCT-116 cells, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 9a | MCF-7 | 0.48 |
| 9b | HCT-116 | 0.19 |
| 10a | HCT-116 | 13.6 |
| 10b | PC-3 | 48.37 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. These compounds exhibit activity against a range of bacteria and fungi.
Case Studies
- A study reported that thiazolyl oxadiazoles showed strong antibacterial activity against Gram-positive bacteria, particularly Staphylococcus spp. . The derivatives exhibited bactericidal effects with minimal inhibitory concentrations (MICs) below .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | <50 |
| B | E. coli | <100 |
| C | P. aeruginosa | <75 |
Drug Discovery
The compound's structural features make it a promising candidate for further modifications aimed at enhancing its pharmacological properties. The incorporation of electron-withdrawing or electron-donating groups can significantly influence its biological activity.
Research Insights
Research indicates that compounds with specific substitutions on the aromatic rings or heterocycles can lead to improved selectivity and potency against targeted cancer cell lines . For instance, the presence of electron-withdrawing groups at para positions has been linked to enhanced biological activity.
Mechanism of Action
The mechanism of action of 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole
- 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-thiadiazole
- 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-triazole
Uniqueness
The uniqueness of 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research and development.
Biological Activity
The compound 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic molecule that incorporates various pharmacologically relevant structures, including oxadiazole and thiazole moieties. This article aims to summarize the biological activities associated with this compound, drawing on diverse research findings and case studies.
Structure and Properties
The molecular formula of the compound is , indicating a significant molecular weight that contributes to its potential biological activity. The presence of the oxadiazole ring is particularly noteworthy, as compounds containing this structure have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent antibacterial and antifungal activities. For instance, certain oxadiazole derivatives showed effectiveness against strains of Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 3a | Antitubercular | 0.045 |
| 3b | Antitubercular | 0.25 |
| 21c | Antimycobacterial | 4–8 |
Anticancer Potential
The incorporation of thiazole and oxadiazole rings has been linked to anticancer activity. Research has shown that various thiazole-containing compounds can inhibit cancer cell proliferation. In vitro studies demonstrated that compounds with similar structures to our target compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
Compounds featuring the oxadiazole moiety have also been reported to exhibit anti-inflammatory properties. Recent studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study by Dhumal et al. (2016) investigated a series of oxadiazole derivatives against Mycobacterium bovis. The most potent compounds exhibited strong inhibition in both active and dormant states of the bacteria.
- Anticancer Activity : In a study focusing on thiazole derivatives, several compounds were found to induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that our target compound may possess similar mechanisms due to its structural components.
- Inflammation Modulation : Research has indicated that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines in vitro, which may translate into therapeutic benefits for diseases characterized by chronic inflammation.
Q & A
Q. Table 1: Example Reaction Conditions for Oxadiazole Cyclization
| Intermediate | Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Acylhydrazide | POCl₃ | 120°C | 65-75% |
Basic: How should structural characterization be performed to confirm regioselectivity in heterocyclic systems?
Methodological Answer:
Use a combination of:
- X-ray Crystallography : Resolve ambiguities in azetidine-thiazole connectivity (e.g., bond angles < 110° indicate sp³ hybridization in azetidine) .
- 2D NMR : Correlate NOESY/ROESY peaks to confirm spatial proximity of methoxybenzyl and thiazole groups .
- IR Spectroscopy : Identify oxadiazole C=N stretches at 1580–1620 cm⁻¹ .
Q. Table 2: Key Crystallographic Parameters (Adapted from Azalactone Analogues)
| Parameter | Value Range | Relevance |
|---|---|---|
| Bond Angle (C-N-C) | 108–112° | Confirms azetidine ring geometry |
| Torsion Angle | 15–25° | Validates methoxybenzyl orientation |
Basic: What pharmacological screening approaches are suitable for initial bioactivity assessment?
Methodological Answer:
Prioritize assays based on structural analogs:
Antimicrobial : Agar diffusion against S. aureus and E. coli (1,2,4-triazole derivatives show MICs of 8–32 µg/mL) .
Anticancer : MTT assay on HeLa cells (related oxadiazoles exhibit IC₅₀ values of 10–50 µM) .
Enzyme Inhibition : Test COX-2 or α-glucosidase activity (thiazole-azetidine hybrids show IC₅₀ < 20 µM) .
Advanced: How can synthetic routes be optimized to improve yields of the azetidine-thiazole intermediate?
Methodological Answer:
- Catalysis : Replace traditional SN2 with Pd-mediated coupling (e.g., Suzuki-Miyaura for aryl-thiazole bonds) to reduce steric hindrance .
- Solvent Screening : Use DMF/THF mixtures (3:1) to enhance intermediate solubility .
- Microwave Assistance : Reduce reaction time from 24h to 2h with 80°C microwave irradiation .
Advanced: How to resolve contradictions between solubility and bioactivity data?
Methodological Answer:
- Salt Screening : Test alternative counterions (e.g., HCl instead of oxalate) to balance solubility (logP < 3) and membrane permeability .
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to increase hydrophobicity temporarily .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (pose similar to 9c in , with thiazole stacking in hydrophobic pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess oxadiazole-oxalate stability in aqueous environments .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for oxadiazole ring cleavage (<5% degradation in amber vials) .
- Light Sensitivity : UV-Vis spectra show absorbance shifts >300 nm, indicating photodegradation; recommend opaque packaging .
Advanced: How to address regioselectivity challenges during oxadiazole formation?
Methodological Answer:
- Kinetic Control : Lower reaction temperature to 80°C to favor 1,2,4-oxadiazole over 1,3,4-isomers .
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) on benzyl groups to guide cyclization .
Advanced: What strategies improve aqueous solubility without compromising target affinity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
